REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]([C:12](OC)=[O:13])=[CH:3]1.[BH4-].[Na+]>CO>[OH:13][CH2:12][C:4]1[O:5][C:6]2[C:11]([C:2](=[O:1])[CH:3]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=C(OC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
ADDITION
|
Details
|
a mixture of 1.1 gram of NaH2PO4.2H2O in 30 ml of water
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
TEMPERATURE
|
Details
|
The pH of the mixture was maintained between 5 and 9
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with chloroform (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1OC2=CC=CC=C2C(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |